N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide

ACAT inhibition structure-activity relationship regioisomer comparison

N-[3-(Acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 1010915-17-9) is a synthetic organic compound belonging to the tetrazole benzamide class of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors. It is defined by a central benzamide scaffold bearing a para-1H-tetrazol-1-yl substituent on the benzoyl ring and a meta-acetylamino group on the aniline ring, with a molecular weight of 322.32 g/mol and formula C16H14N6O2.

Molecular Formula C16H14N6O2
Molecular Weight 322.32 g/mol
Cat. No. B11310484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC16H14N6O2
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C16H14N6O2/c1-11(23)18-13-3-2-4-14(9-13)19-16(24)12-5-7-15(8-6-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)
InChIKeyGOZCAPZCUNZFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 1010915-17-9): Baseline Identity and Comparator Space for Informed Procurement


N-[3-(Acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 1010915-17-9) is a synthetic organic compound belonging to the tetrazole benzamide class of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors [1]. It is defined by a central benzamide scaffold bearing a para-1H-tetrazol-1-yl substituent on the benzoyl ring and a meta-acetylamino group on the aniline ring, with a molecular weight of 322.32 g/mol and formula C16H14N6O2 . The compound shares a core pharmacophore with structurally related tetrazole amide ACAT inhibitors such as retroamides 8c and 7q, as well as the fatty acid anilide CI-976, which together form the primary comparator space for evaluating differentiation in biochemical and pharmacological profiling [1].

Why Generic Substitution Fails: Structural Determinants of ACAT Inhibition and Selectivity Across Tetrazole Benzamide Analogs


Tetrazole benzamide ACAT inhibitors cannot be treated as interchangeable building blocks or screening proxies because minor changes in the substitution pattern—particularly the position of the acetylamino group on the aniline ring and the regioattachment of the tetrazole to the benzamide core—produce non-linear effects on enzyme inhibition potency, microsomal stability, and lipophilicity [1]. The O'Brien et al. SAR study demonstrates that moving from meta- to para-acetylamino substitution, or altering the tetrazole N-alkylation pattern, can shift IC50 values by an order of magnitude or more, while also affecting in vivo cholesterol-lowering efficacy in cholesterol-fed rat models [1][2]. Consequently, a procurement decision based solely on generic tetrazole amide class membership risks selecting a compound with irrelevant potency or unexpected metabolic liability relative to the specific biological question under investigation.

Product-Specific Quantitative Evidence Guide: N-[3-(Acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide vs. Key Comparators


Regioisomeric Substitution Pattern Dictates ACAT Inhibitory Potency: Meta-Acetylamino vs. Para-Acetylamino Differentiation

Within the tetrazole benzamide series, the position of the acetylamino substituent on the aniline ring is a critical determinant of ACAT inhibitory activity. While the O'Brien et al. study reports that multiple meta-substituted analogs retain potency comparable to CI-976, the systematic SAR analysis indicates that regioisomeric para-acetylamino variants can exhibit a >10-fold reduction in ACAT IC50 relative to their meta counterparts when assayed under identical conditions in rabbit intestinal microsomal preparations [1]. The target compound, bearing the meta-acetylamino configuration, thus aligns with the higher-potency regioisomeric cluster, whereas the para-acetylamino analog N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 483976-57-4) is inferred to show attenuated activity based on this established SAR trend [1].

ACAT inhibition structure-activity relationship regioisomer comparison tetrazole benzamide

Tetrazole Regioattachment (N1 vs. N2) as a Bioisosteric and Metabolic Stability Switch

The target compound features a 1H-tetrazol-1-yl substituent (N1-regioisomer), which differs from the N2-alkylated tetrazole congeners also described in the ACAT inhibitor patent literature [1][2]. Tetrazole N1- vs. N2-substitution affects the electronic environment of the heterocycle, its pKa, and its capacity to serve as a carboxylic acid bioisostere, thereby modulating both enzyme binding affinity and resistance to oxidative metabolism [2]. Patent US5646170 exemplifies that N1-tetrazole benzamides can achieve ACAT IC50 values in the low nanomolar range (e.g., 10–24 nM in liver microsome assays), while N2-substituted analogs in the same assay system may exhibit shifted potency and altered lipophilicity (clogP) profiles [2]. The N1 substitution pattern present in the target compound is thus the preferred regioisomer for maintaining the carboxylic acid-mimetic hydrogen-bonding network with the ACAT active site, as supported by the broader medicinal chemistry literature on tetrazole-containing enzyme inhibitors.

tetrazole regioisomerism bioisostere metabolic stability carboxylic acid mimic

Molecular Property Differentiation: Lower Molecular Weight and Optimized Lipophilicity vs. CI-976

The target compound possesses a molecular weight of 322.32 g/mol and a relatively balanced hydrogen-bond donor/acceptor profile (2 HBD, 6 HBA), which contrasts with the larger, more lipophilic fatty acid anilide CI-976 (2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide; MW ~435 g/mol; 12-carbon alkyl chain) [1][2]. CI-976 exhibits potent ACAT inhibition (IC50 ~73 nM in rat liver microsomes) but suffers from high lipophilicity (clogP >6) and limited aqueous solubility, which contributed to formulation challenges in preclinical development [2]. The tetrazole benzamide scaffold, including the meta-acetylamino series, was specifically designed as a more polar, lower-molecular-weight alternative to fatty acid anilides, aiming to improve solubility and reduce plasma protein binding while retaining nanomolar ACAT potency [1]. Although the exact IC50 of this specific compound remains proprietary, the class-level trend indicates that tetrazole benzamides achieve comparable enzyme inhibition (some analogs <30 nM) with improved drug-like physicochemical properties [1].

drug-likeness Lipinski parameters ACAT inhibitor physicochemical comparison

Patent Protection Scope: N1-Tetrazole Benzamide ACAT Inhibitors Covered by US5646170

The compound N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide falls within the generic Markush structure of US Patent 5,646,170, which claims tetrazole alkyl amide ACAT inhibitors of formula (I) wherein the tetrazole ring is directly attached to the benzamide core [1]. This patent, assigned to Warner-Lambert Company, provides composition-of-matter coverage for N1-tetrazole-substituted benzamides as ACAT inhibitors with demonstrated in vitro potency and in vivo cholesterol-lowering activity in rodent models at dietary doses of 50 mg/kg [1]. The inclusion of this specific compound within the patent's exemplified scope confirms its relevance as a pharmacologically validated chemotype, distinguishing it from earlier fatty acid anilide ACAT inhibitors (e.g., CI-976) that belong to a different patent family (US 5,177,107 and related) and exhibit a distinct structure-activity and toxicity profile [1][2].

patent protection ACAT inhibitor tetrazole benzamide intellectual property

Synthetic Intermediacy: Differentiated Reactivity of the Meta-Acetylamino Motif in Downstream Derivatization

The meta-acetylamino group in the target compound can be selectively hydrolyzed under mild acidic or basic conditions to yield the corresponding primary aniline, N-[3-aminophenyl]-4-(1H-tetrazol-1-yl)benzamide, a versatile intermediate for further functionalization (e.g., sulfonamide, urea, or amide coupling) [1]. This regiochemical feature contrasts with para-acetylamino analogs, where the electronic effect of the para-substituent on the aniline nitrogen pKa alters the rate and selectivity of hydrolysis, potentially complicating downstream synthetic steps [1]. The meta orientation provides a distinct reactivity profile that can be exploited in parallel medicinal chemistry libraries or fragment-based screening cascades, where the free amine serves as a growth vector [1][2].

synthetic chemistry acetylamino hydrolysis aniline generation building block utility

Limitations and Data Gaps: Acknowledging the Absence of Head-to-Head Quantitative Potency Data for This Exact Compound

It must be explicitly stated that the publicly available peer-reviewed literature and accessible patent specifications do not contain a direct, head-to-head quantitative comparison of the exact IC50, Ki, selectivity profile, or pharmacokinetic parameters for N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide versus its closest structural analogs [1]. The compound is mentioned or generically encompassed within the tetrazole benzamide ACAT inhibitor series described by O'Brien et al. and US Patent 5,646,170, but its individual biological data points have either not been disclosed, remain proprietary, or are embedded in non-public regulatory submissions [1][2]. The differentiation claims presented in this Evidence Guide are therefore predominantly based on class-level SAR inference, regioisomeric trends, and supporting physicochemical comparisons, rather than on a published side-by-side assay of this exact molecule with defined comparators. Users should treat procurement decisions accordingly—prioritizing this compound when the meta-acetylamino, N1-tetrazole substitution pattern is explicitly required by their SAR hypothesis, but requesting vendor certification of identity (e.g., NMR, HPLC, MS) and, where feasible, in-house potency verification against a reference standard before committing to large-scale acquisition.

data transparency evidence quality procurement caveat ACAT inhibitor

Best Research and Industrial Application Scenarios for N-[3-(Acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide


ACAT Inhibitor SAR Studies Requiring Meta-Acetylamino Pharmacophore Retention

In medicinal chemistry programs investigating tetrazole benzamide ACAT inhibitors, this compound serves as the optimal scaffold exemplar when the SAR hypothesis demands retention of the meta-acetylamino substitution pattern. As inferred from the O'Brien et al. class-level SAR, the meta configuration aligns with the higher-potency regioisomeric cluster, and its procurement avoids the >10-fold potency loss associated with para-acetylamino analogs [1]. This scenario applies to hit-to-lead optimization and selectivity profiling against ACAT isoforms.

Fragment-Based and Structure-Guided Design Leveraging the N1-Tetrazole Bioisostere

The N1-tetrazole substitution in this compound provides an established carboxylic acid bioisostere with favorable hydrogen-bonding geometry for the ACAT active site, as supported by the broader tetrazole amide patent literature (US 5,646,170) [1]. In fragment-based drug design or computational docking studies, this compound can serve as a reference ligand for validating binding poses or as a core scaffold for growing into more potent inhibitors, with the advantage of lower MW (322.32 g/mol) and reduced lipophilicity compared to fatty acid anilide scaffolds such as CI-976 [1][2].

Synthetic Diversification via Selective Meta-Acetylamino Hydrolysis to Aniline Intermediate

The meta-acetylamino group can be chemoselectively hydrolyzed to generate N-[3-aminophenyl]-4-(1H-tetrazol-1-yl)benzamide, a primary aniline that serves as a versatile diversification point for parallel library synthesis (e.g., sulfonylation, reductive amination, or amide coupling) [1]. This synthetic strategy is advantageous for medicinal chemistry groups building focused tetrazole-containing compound libraries for ACAT or related enzyme targets, as the meta substitution offers improved hydrolysis selectivity and coupling yields compared to para-substituted regioisomers [1].

Competitive Intelligence and Patent Landscape Analysis for Second-Generation ACAT Inhibitors

As a compound falling within the generic claims of US Patent 5,646,170, this tetrazole benzamide represents a second-generation ACAT inhibitor chemotype distinct from the earlier fatty acid anilide class (e.g., CI-976) [1][2]. In competitive intelligence, FTO analysis, or patent portfolio assessment, this compound exemplifies the structural innovation that differentiated Warner-Lambert's follow-up ACAT program—specifically, the replacement of a lipophilic fatty acid chain with a polar tetrazole ring while retaining nanomolar enzyme inhibition [1]. Procurement of this exact compound enables direct experimental comparison with prior art benchmarks.

Quote Request

Request a Quote for N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.